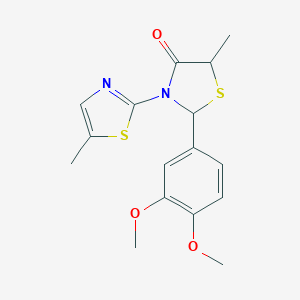
2-(3,4-Dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMTT, and it has been found to possess unique properties that make it suitable for use in different applications.
Mechanism of Action
The mechanism of action of DMTT is not fully understood. However, studies have shown that it interacts with specific targets in cells, leading to the inhibition of certain cellular processes. For instance, DMTT has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
DMTT has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DMTT possesses potent cytotoxic activity against cancer cells. It has also been found to inhibit the growth of certain bacteria and fungi. Additionally, DMTT has been shown to possess anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMTT is its potent antitumor activity. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of DMTT is its low solubility in water, which makes it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of DMTT. One area of research is the development of new derivatives of DMTT that possess improved solubility and potency. Another area of research is the investigation of the mechanism of action of DMTT, which could lead to the development of new drugs for the treatment of various diseases. Additionally, future studies could focus on the use of DMTT in combination with other drugs to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of DMTT involves several steps, including the condensation of 2-(3,4-dimethoxyphenyl) hydrazine with 5-methyl-2-thiocyanatobenzimidazole, followed by the reaction of the resulting compound with ethyl acetoacetate. The final product is obtained through the reaction of the intermediate compound with thiosemicarbazide.
Scientific Research Applications
DMTT has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, DMTT has been found to possess potent antitumor and antimicrobial activities. It has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of enzyme-related diseases.
properties
Molecular Formula |
C16H18N2O3S2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H18N2O3S2/c1-9-8-17-16(22-9)18-14(19)10(2)23-15(18)11-5-6-12(20-3)13(7-11)21-4/h5-8,10,15H,1-4H3 |
InChI Key |
SMVJVJXMONMNQJ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C(S1)C2=CC(=C(C=C2)OC)OC)C3=NC=C(S3)C |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=CC(=C(C=C2)OC)OC)C3=NC=C(S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277605.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277611.png)
![1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277615.png)
![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277617.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277618.png)
![1-benzyl-5-chloro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277619.png)

![5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277623.png)
![1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277624.png)
![1-allyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277625.png)
![2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B277627.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277628.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277629.png)
![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277630.png)